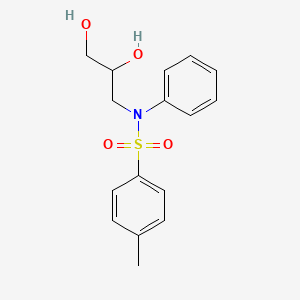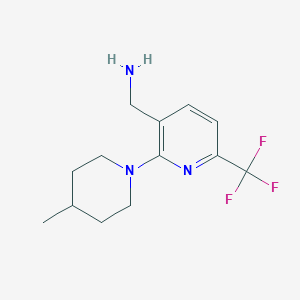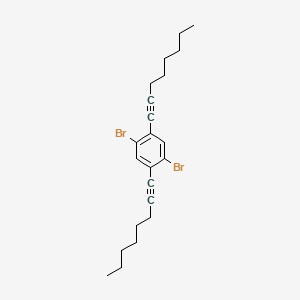
Benzene,1,4-dibromo-2,5-di-1-octyn-1-yl-
概要
説明
Benzene,1,4-dibromo-2,5-di-1-octyn-1-yl- is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of two bromine atoms and two 1-octynyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
Benzene,1,4-dibromo-2,5-di-1-octyn-1-yl- can be synthesized through a multi-step process involving the bromination of a benzene derivative followed by the introduction of 1-octynyl groups. One common method involves the bromination of 1,4-dibromo-2,5-dimethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 1,4-dibromo-2,5-dibromomethylbenzene is then subjected to a Sonogashira coupling reaction with 1-octyne in the presence of a palladium catalyst and a copper co-catalyst to yield 1,4-dibromo-2,5-bis(1-octynyl)benzene .
Industrial Production Methods
Industrial production of 1,4-dibromo-2,5-bis(1-octynyl)benzene typically involves large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Benzene,1,4-dibromo-2,5-di-1-octyn-1-yl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The 1-octynyl groups can participate in coupling reactions such as Sonogashira coupling to form larger conjugated systems.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the electronic properties of the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Sonogashira Coupling: Palladium catalysts (e.g., Pd(PPh3)2Cl2) and copper co-catalysts (e.g., CuI) in the presence of a base (e.g., triethylamine) are typically employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
Benzene,1,4-dibromo-2,5-di-1-octyn-1-yl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers with unique electronic and optical properties.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
作用機序
The mechanism of action of 1,4-dibromo-2,5-bis(1-octynyl)benzene involves its interaction with molecular targets and pathways in various applications. For example, in coupling reactions, the compound acts as a substrate that undergoes catalytic activation to form new carbon-carbon bonds. In biological applications, it may interact with specific enzymes or receptors to modulate their activity and produce desired effects.
類似化合物との比較
Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Similar in structure but lacks the 1-octynyl groups, making it less versatile in coupling reactions.
1,4-Dibromo-2,5-bis(phenylalkoxy)benzene: Contains phenylalkoxy groups instead of 1-octynyl groups, leading to different electronic and steric properties.
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Features trifluoromethyl groups, which significantly alter its reactivity and applications.
Uniqueness
Benzene,1,4-dibromo-2,5-di-1-octyn-1-yl- is unique due to the presence of both bromine atoms and 1-octynyl groups, which provide a combination of reactivity and structural diversity. This makes it a valuable compound for the synthesis of complex organic molecules and materials with tailored properties.
特性
分子式 |
C22H28Br2 |
|---|---|
分子量 |
452.3 g/mol |
IUPAC名 |
1,4-dibromo-2,5-bis(oct-1-ynyl)benzene |
InChI |
InChI=1S/C22H28Br2/c1-3-5-7-9-11-13-15-19-17-22(24)20(18-21(19)23)16-14-12-10-8-6-4-2/h17-18H,3-12H2,1-2H3 |
InChIキー |
IENNVGIINDEKIA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC#CC1=CC(=C(C=C1Br)C#CCCCCCC)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


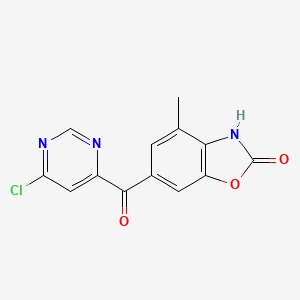
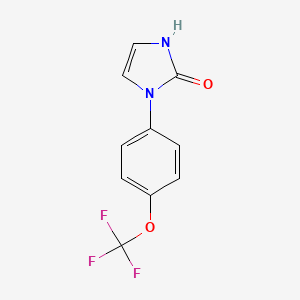
![{2-[4-(4-Methoxy-phenyl)-butylamino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B8278667.png)
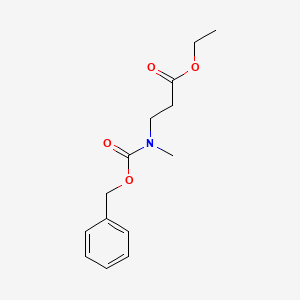



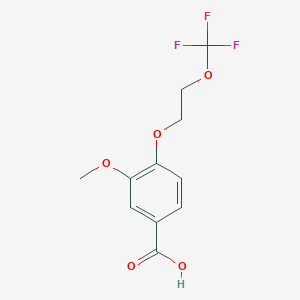
![(2R)-2-[(2-chloropyrimidin-4-yl)amino]-2-methylbutanoic acid](/img/structure/B8278705.png)
